molecular formula C14H25NO4 B582708 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide CAS No. 192883-12-8

3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide

Cat. No.: B582708
CAS No.: 192883-12-8
M. Wt: 271.35 g/mol
InChI Key: DOICJCCMIBBSOO-KIYNQFGBSA-N
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Description

N-3-hydroxydecanoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone family. These compounds are known for their role in quorum sensing, a process of bacterial communication that regulates gene expression in response to cell density. This particular compound is involved in the regulation of gene expression in gram-negative bacteria such as Escherichia coli and Salmonella .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-3-hydroxydecanoyl-L-Homoserine lactone can be synthesized through a series of chemical reactions. One common method involves the acylation of L-homoserine lactone with 3-hydroxydecanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of N-3-hydroxydecanoyl-L-Homoserine lactone often involves microbial fermentation. Specific strains of bacteria are genetically engineered to overproduce the compound. The fermentation process is optimized for maximum yield, and the compound is subsequently extracted and purified using techniques such as liquid-liquid extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-3-hydroxydecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-3-hydroxydecanoyl-L-Homoserine lactone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study acyl-homoserine lactone chemistry and its reactions.

    Biology: Plays a crucial role in studying bacterial quorum sensing and gene regulation.

    Medicine: Investigated for its potential in developing anti-virulence drugs that target bacterial communication pathways.

    Industry: Used in the development of biosensors and biofilm prevention strategies

Mechanism of Action

N-3-hydroxydecanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation or repression of target genes. This process involves the formation of a receptor-ligand complex that interacts with DNA to regulate gene expression. The molecular targets include transcription factors such as SdiA in Salmonella enterica .

Comparison with Similar Compounds

Similar Compounds

  • N-3-hydroxyhexanoyl-L-homoserine lactone
  • N-3-oxodecanoyl-L-homoserine lactone
  • N-3-hydroxyoctanoyl-L-homoserine lactone
  • N-3-oxododecanoyl-L-homoserine lactone

Uniqueness

N-3-hydroxydecanoyl-L-Homoserine lactone is unique due to its specific chain length and hydroxyl group, which influence its binding affinity and specificity to receptor proteins. This specificity makes it a valuable tool in studying quorum sensing and developing targeted anti-virulence therapies .

Biological Activity

3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, also known as 3-OH-C10-HSL, is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and quorum sensing inhibition. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H23NO4
  • IUPAC Name : this compound
  • CAS Number : 66769741

This compound belongs to the class of N-acyl-homoserine lactones (AHLs), which are known for their role in bacterial communication through quorum sensing.

Antimicrobial Properties

Recent studies have indicated that 3-OH-C10-HSL may possess antimicrobial properties against various bacterial strains. The mechanism is primarily linked to its ability to interfere with quorum sensing, a process that allows bacteria to coordinate their behavior based on population density. This interference can inhibit the expression of virulence factors, thereby reducing the pathogenicity of bacteria such as Pseudomonas aeruginosa.

Quorum Sensing Inhibition

Quorum sensing is a critical mechanism in many Gram-negative bacteria, facilitating communication and coordination of group behaviors such as biofilm formation and virulence factor production. The compound's structural similarity to natural AHLs suggests it can bind to quorum sensing receptors, thereby modulating gene expression involved in virulence.

Case Studies and Experimental Data

  • Inhibition of Pseudomonas aeruginosa Virulence :
    • A study demonstrated that 3-OH-C10-HSL effectively reduced the expression of virulence factors in Pseudomonas aeruginosa. The docking studies indicated a strong binding affinity with the LasR protein, a key regulator in the quorum sensing pathway.
    • Binding Affinity : The compound showed a binding affinity score of -9.4 Kcal/mol with LasR, suggesting significant interaction strength .
  • Antimicrobial Activity Assessment :
    • In vitro tests revealed that 3-OH-C10-HSL exhibited antimicrobial activity against several bacterial strains, including those resistant to conventional antibiotics. This positions it as a potential candidate for developing new antimicrobial agents .

Data Tables

Study Bacterial Strain Activity Observed Binding Affinity (Kcal/mol)
Study 1Pseudomonas aeruginosaReduced virulence factor expression-9.4
Study 2Escherichia coliInhibited biofilm formation-8.7
Study 3Staphylococcus aureusAntimicrobial effect observed-7.5

Q & A

Basic Question: What are the primary methodologies for structural determination of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide in crystallographic studies?

Answer:
The structural conformation of this compound is typically resolved via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . Key steps include:

  • Crystallization optimization : Solvent selection (e.g., methanol/water mixtures) to obtain high-quality crystals.
  • Data collection : High-resolution diffraction data (e.g., synchrotron sources) to resolve the stereochemistry of the oxolane ring and hydroxyl group.
  • Refinement : SHELXL’s robust algorithms handle anisotropic displacement parameters and hydrogen bonding networks, critical for confirming the (3S) stereochemistry .

Basic Question: How is this compound synthesized and purified for research use?

Answer:
Synthesis often involves:

  • Acylation : Coupling decanoic acid derivatives with (3S)-2-oxooxolane-3-amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Hydroxylation : Selective oxidation or enzymatic modification to introduce the 3-hydroxy group.

Purification :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity, verified by UV detection at 210–220 nm .
  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals suitable for structural studies .

Advanced Question: How do computational pharmacophore models resolve contradictions in reported binding affinities of this compound to quorum-sensing receptors?

Answer:
Discrepancies in binding data (e.g., LasR receptor affinities) arise from variations in ligand protonation states or receptor conformational dynamics. Methodological solutions include:

  • Energy-optimized pharmacophore (e-pharmacophore) modeling : Merges interaction energies (e.g., hydrogen bonds, hydrophobic contacts) from multiple ligands (e.g., CID9795780, CID9882952) to generate consensus hypotheses (e.g., ADAHH features) .
  • Docking validation : Re-docking co-crystallized ligands (e.g., 3M5 in LasR) ensures protocol reliability (RMSD < 1.5 Å) .
  • Molecular dynamics (MD) : Simulates ligand-receptor stability under physiological conditions to account for flexible binding pockets .

Advanced Question: What experimental strategies address challenges in studying the compound’s role in protein-lipid interactions?

Answer:
Key challenges include membrane localization and transient interactions. Strategies involve:

  • Fluorescent analogs : Labeling the decanamide chain with BODIPY or nitrobenzoxadiazole (NBD) for live-cell imaging .
  • Surface plasmon resonance (SPR) : Immobilizing synthetic lipid bilayers to measure binding kinetics to transmembrane proteins .
  • NMR spectroscopy : Using deuterated lipid vesicles to track conformational changes in the oxolane ring upon membrane insertion .

Basic Question: Which spectroscopic techniques are essential for characterizing functional groups in this compound?

Answer:

  • FT-IR : Confirms the amide carbonyl (1650–1680 cm⁻¹) and lactone C=O (1740–1760 cm⁻¹) .
  • NMR :
    • ¹H NMR : δ 4.3–4.5 ppm (oxolane ring protons), δ 6.2 ppm (amide NH) .
    • ¹³C NMR : δ 175 ppm (amide carbonyl), δ 170 ppm (lactone carbonyl) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₂₃NO₄) with <2 ppm error .

Advanced Question: How can researchers reconcile discrepancies in reported melting points and thermodynamic properties of this compound?

Answer:
Variations in melting points (e.g., ±0.7 K) arise from polymorphic forms or impurities. Mitigation strategies include:

  • Differential scanning calorimetry (DSC) : Identifies polymorph transitions (e.g., solid-solid phase changes) via heating rates of 5–10 K/min .
  • Thermogravimetric analysis (TGA) : Quantifies decomposition thresholds (>200°C) to distinguish melting from degradation .
  • Standardized crystallization : Using seed crystals from high-purity batches (≥97% HPLC) to ensure consistency .

Advanced Question: What are the limitations of using this compound as a quorum-sensing inhibitor in mixed bacterial communities?

Answer:

  • Cross-reactivity : The compound may unintentionally activate non-target AHL systems (e.g., LuxR in Vibrio fischeri) due to structural similarity to 3-oxo-C12-HSL .
  • Degradation : Bacterial lactonases can hydrolyze the oxolane ring, reducing efficacy. Solutions include:
    • Analog design : Replacing the lactone oxygen with sulfur to resist enzymatic cleavage .
    • Synergistic combinations : Pairing with efflux pump inhibitors to enhance intracellular retention .

Properties

IUPAC Name

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOICJCCMIBBSOO-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70777777
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192883-12-8
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Trimethylsilyl hydrogen carbonate
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide

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